4-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide
Description
4-(Benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide is a structurally complex heterocyclic compound featuring a fused [1,3]thiazolo[4,5-g][1,3]benzothiazol core substituted with a methyl group at position 5. The molecule is further functionalized with a benzenesulfonyl group linked via a butanamide chain. Its fused bicyclic system may enhance binding affinity due to increased rigidity and π-π stacking interactions compared to simpler thiazole derivatives .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S3/c1-12-20-14-9-10-15-18(17(14)26-12)27-19(21-15)22-16(23)8-5-11-28(24,25)13-6-3-2-4-7-13/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSRHKWZUJNNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Thiazolo[4,5-g][1,3]benzothiazole Core: This can be achieved through a cyclization reaction involving a benzothiazole derivative and a thiazole precursor under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the thiazolo[4,5-g][1,3]benzothiazole core using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Butanamide Chain: The final step involves the amidation reaction where the benzenesulfonylated thiazolo[4,5-g][1,3]benzothiazole is reacted with butanoyl chloride or butanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Corresponding substituted products
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is studied for its unique electronic properties. It shows potential for use in organic semiconductors and light-emitting diodes (LEDs). The presence of both thiazole and benzothiazole moieties contributes to its electronic characteristics, making it a candidate for advanced materials development.
Biology
Biologically, 4-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide is explored for its potential as an enzyme or receptor inhibitor. This property makes it a candidate for drug development targeting various diseases. Its structure suggests that it may interact with specific molecular targets involved in disease pathways.
Medicine
In medicinal chemistry, the compound's structural features indicate possible applications in designing new pharmaceuticals. Preliminary studies suggest that derivatives of this compound exhibit significant anticancer activity. For example, research has shown that certain derivatives inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and signaling pathway modulation.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.0 | AKT/ERK inhibition |
| Compound 4i | A549 | 2.5 | Apoptosis induction |
| 4-(benzenesulfonyl)-N-(7-methyl...) | TBD | TBD | TBD |
Industry
In industrial applications, the compound's stability and electronic properties make it suitable for developing advanced materials such as conductive polymers or coatings. Its unique structure allows for modifications that can tailor its properties for specific industrial needs.
Case Studies
Several case studies have highlighted the compound's efficacy in various applications:
- Anticancer Studies : Research conducted on derivatives of this compound demonstrated significant inhibition of cancer cell lines A431 and A549. The studies utilized the MTT assay to evaluate cell viability and indicated that these compounds could induce apoptosis through specific signaling pathways.
- Enzyme Inhibition : Studies focusing on enzyme inhibition revealed that this compound could effectively bind to target enzymes involved in metabolic pathways relevant to disease progression.
- Material Science : Applications in material science have shown that compounds with similar structures can be utilized in creating organic light-emitting diodes (OLEDs), enhancing their efficiency due to favorable electronic properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The thiazolo[4,5-g][1,3]benzothiazole moiety can interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several derivatives, as outlined below:
2-Bromanyl-N-(7-Methyl-[1,3]Thiazolo[4,5-g][1,3]Benzothiazol-2-yl)Benzamide ()
- Core Structure : Both compounds retain the 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol moiety.
- Substituent Variation : The target compound features a benzenesulfonylbutanamide chain, whereas this analogue substitutes a brominated benzamide group.
- In contrast, the sulfonyl group in the target compound could improve solubility and metabolic stability due to its polar nature .
4-[Methyl-(4-Methylphenyl)Sulfonylamino]-N-(1,3-Thiazol-2-yl)Butanamide ()
- Core Structure : This compound replaces the fused thiazolo-benzothiazol system with a simpler thiazol-2-yl group.
- Sulfonyl Group : The 4-methylphenylsulfonyl substituent differs from the unsubstituted benzenesulfonyl group in the target compound.
- However, the methyl substitution on the phenyl ring may alter electronic effects, influencing enzyme inhibition profiles .
Comparative Analysis Table
*Molecular weights estimated using standard atomic masses.
Research Findings and Implications
Pharmacokinetic Considerations
The benzenesulfonyl group in the target compound likely improves aqueous solubility compared to brominated or methyl-substituted analogues. However, the fused bicyclic system may reduce metabolic clearance rates due to steric shielding of labile groups .
Biological Activity
4-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide is a complex organic compound belonging to the sulfonamide class. Its unique structural features include a benzenesulfonyl group and a thiazolo-benzothiazole moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C17H16N2O2S3
- Molecular Weight : 357.44 g/mol
The compound's structure can be represented as follows:
| Component | Structure |
|---|---|
| Benzenesulfonyl Group | Benzenesulfonyl |
| Thiazolo-Benzothiazole Moiety | Thiazolo-Benzothiazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of proline with benzenesulfonyl azides to yield the desired product. The success of this synthesis can be attributed to the stability provided by the thiazole and benzothiazole rings, enhancing its chemical reactivity and biological properties .
Biological Activity
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole exhibit significant antibacterial and antifungal properties. The minimal inhibitory concentration (MIC) for some related compounds was found to be as low as 50 µg/mL against various pathogens .
- Antitumor Activity : The compound has been investigated for its potential antitumor effects. In vitro studies demonstrated moderate inhibitory activity against several cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) .
- Anti-inflammatory Properties : Compounds in this class have shown promise in reducing inflammation markers in various models, making them candidates for treating inflammatory diseases .
The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria . Additionally, the thiazole ring may enhance binding affinity to these targets due to its electron-rich nature.
Case Studies
Several studies highlight the biological efficacy of this compound:
- Antibacterial Activity : A study evaluated various thiazole derivatives and identified that modifications at specific positions significantly enhanced their antibacterial potency against resistant strains .
- Antitumor Efficacy : Another research explored the effects of benzothiazole derivatives on cancer cell proliferation and found that certain substitutions led to increased apoptosis in cancer cells .
- Anti-inflammatory Effects : Research has demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokines in vitro and in vivo models .
Future Directions
Given its promising biological activities, future research should focus on:
- Structure-Activity Relationship (SAR) studies to optimize the compound's efficacy.
- In vivo studies to evaluate pharmacokinetics and toxicity.
- Exploration of combination therapies with existing antibiotics or anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
